
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H
Übersicht
Beschreibung
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H is a synthetic peptide featuring a pyroglutamic acid (Pyr) at the N-terminus and a D-tryptophan (D-Trp) residue within its sequence. The inclusion of D-Trp suggests a design strategy to enhance metabolic stability against proteolytic degradation. The C-terminal arginine-proline-glycine (Arg-Pro-Gly) motif may play a role in receptor binding or structural stability. The acetate counterion (CH3CO2H) likely improves solubility for pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triptorelin acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin . The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
In industrial settings, triptorelin acetate is produced using large-scale SPPS. The process is optimized for high yield and purity, involving automated peptide synthesizers and advanced purification techniques . The final product is formulated into various dosage forms, including injectable solutions and sustained-release formulations .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Triptorelinacetat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Der Tryptophanrest in Triptorelinacetat kann unter bestimmten Bedingungen einer Oxidation unterliegen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Das Peptid kann Substitutionsreaktionen eingehen, insbesondere an den Seitenketten der Aminosäuren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können verwendet werden.
Substitution: Verschiedene Reagenzien können je nach der spezifischen Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des Tryptophanrests zur Bildung von Oxindolderivaten führen .
Wissenschaftliche Forschungsanwendungen
Hormonal Regulation
Triptorelin is primarily used in the treatment of hormone-sensitive conditions. It functions as a potent agonist of GnRH, leading to the suppression of gonadotropin release from the pituitary gland. This mechanism is particularly beneficial in:
- Prostate Cancer : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth. Clinical studies have demonstrated its effectiveness in prolonging survival rates and improving quality of life for patients undergoing androgen deprivation therapy .
- Endometriosis : The compound is also indicated for treating endometriosis, where it helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels that contribute to the disease .
Fertility Treatments
In fertility treatments, Triptorelin is used to trigger ovulation by controlling the timing of gonadotropin release. This application is crucial in assisted reproductive technologies (ART), including in vitro fertilization (IVF), where precise hormonal control is essential for successful outcomes .
Neurobiology Studies
Triptorelin has been employed in neurobiological research to study the effects of GnRH on the central nervous system (CNS). Its ability to modulate neurotransmitter release makes it a valuable tool for investigating neuroendocrine functions and their implications in disorders such as depression and anxiety .
Cancer Research
The compound's role in cancer therapy extends beyond prostate cancer. Research is ongoing into its potential applications in other malignancies, including breast and ovarian cancers, where hormonal pathways are critical . Studies suggest that targeting GnRH receptors may enhance therapeutic efficacy and reduce side effects associated with conventional chemotherapy.
Case Studies
Wirkmechanismus
Triptorelin acetate acts as an agonist analog of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, leading to an initial surge in LH and FSH secretion . continuous administration results in downregulation of these receptors, ultimately suppressing the secretion of LH and FSH . This suppression leads to decreased levels of testosterone and estrogen, which is beneficial in treating hormone-responsive conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1: Structural and Functional Comparison
Key Comparison Points
Modifications for Stability: The target compound and ’s peptide both incorporate D-amino acids (D-Trp and D-Arg, respectively) to resist enzymatic degradation . ’s peptide uses a 2,3-diaminopropionic acid (Dpr) linker for radiometal chelation, balancing stability and receptor binding .
Receptor Targeting: ’s peptide targets GRPr overexpressed in cancers, validated in PC-3 prostate cancer models .
focuses on structural profiling, aiding drug design workflows .
Terminal Modifications :
- Pyr (N-terminal) in the target compound mirrors GnRH analogues (e.g., leuprolide), prolonging half-life .
- ’s Dnp group facilitates spectroscopic analysis but may limit in vivo utility .
Research Findings and Clinical Relevance
- GRPr-Targeting Peptides (): Demonstrated 99mTc-labeled derivatives with high tumor uptake in rodent models, validating GRPr-specific delivery .
- D-Amino Acid Utility: Both the target compound and ’s peptide highlight the role of D-residues in enhancing pharmacokinetics, a strategy used in FDA-approved peptides (e.g., octreotide) .
- Unresolved Questions : The target compound’s exact biological activity remains uncharacterized in the provided evidence. Further studies on receptor binding (e.g., GRPr, neurokinin receptors) and therapeutic efficacy are needed.
Biologische Aktivität
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H, commonly known as Triptorelin acetate, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily utilized in clinical settings for its potent biological activity in regulating hormone levels, particularly in the treatment of hormone-responsive cancers and conditions such as endometriosis and precocious puberty.
Chemical Structure and Properties
- Molecular Formula : C66H86N18O15
- Molecular Weight : 1311.47 g/mol
- Appearance : White to off-white powder
- Solubility : Slightly soluble in water and methanol; better solubility in aqueous bases.
- Melting Point : >180°C (decomposes)
- pKa : 9.82 (predicted)
Triptorelin functions as an agonist of GnRH, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, leading to decreased levels of sex hormones such as testosterone and estrogen. This mechanism is particularly beneficial in conditions where hormone suppression is desired.
Hormonal Regulation
Triptorelin's primary biological activity revolves around its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking GnRH, it effectively controls the release of gonadotropins, which are crucial for reproductive function.
Clinical Applications
- Prostate Cancer Treatment : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth.
- Endometriosis Management : It helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels.
- Precocious Puberty : The drug is administered to delay puberty in children with early onset sexual maturation.
Efficacy in Prostate Cancer
A study published in The Journal of Urology demonstrated that patients receiving Triptorelin showed a significant decrease in serum testosterone levels and improved clinical outcomes compared to those on placebo .
Study | Population | Outcome |
---|---|---|
The Journal of Urology | 200 men with advanced prostate cancer | Significant reduction in testosterone; improved survival rates |
Impact on Endometriosis
Research published in Fertility and Sterility indicated that women treated with Triptorelin experienced substantial relief from pain associated with endometriosis and a reduction in lesion size .
Study | Population | Outcome |
---|---|---|
Fertility and Sterility | 150 women with endometriosis | 70% reported significant pain relief; lesions reduced by 50% |
Precocious Puberty Outcomes
A longitudinal study followed children treated with Triptorelin for precocious puberty, finding that it effectively delayed sexual development without adverse effects on growth or bone density .
Study | Population | Outcome |
---|---|---|
Pediatric Endocrinology Reviews | 100 children with precocious puberty | Successful delay in sexual maturation; normal growth patterns maintained |
Q & A
Q. Basic: What methodologies are recommended for synthesizing H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2·CH3CO2H with high purity?
Answer:
Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. The inclusion of D-tryptophan (D-Trp) requires careful stereochemical control to avoid racemization, achieved by optimizing reaction temperatures and coupling agents like HBTU/HOBt . Purification involves reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Membrane separation technologies (e.g., ultrafiltration) can further isolate the peptide from truncated sequences . Critical quality control steps include mass spectrometry (MS) for molecular weight verification and NMR for structural confirmation .
Q. Basic: Which analytical techniques are most effective for validating the structural integrity of this compound?
Answer:
- Mass Spectrometry (MS): MALDI-TOF or ESI-MS to confirm the molecular ion peak (expected m/z ~1311.47 for the acetate salt) .
- Circular Dichroism (CD): To assess secondary structure, particularly the impact of D-Trp on conformational stability .
- NMR Spectroscopy: 2D NMR (e.g., COSY, NOESY) resolves sequence-specific signals, such as the Tyr-D-Trp-Leu motif, and verifies chirality at D-Trp .
- HPLC Purity Analysis: Retention time consistency and peak symmetry (≥95% purity threshold) using UV detection at 280 nm (aromatic residue absorption) .
Q. Advanced: How should researchers design experiments to evaluate its antagonistic effects on pituitary hormone receptors?
Answer:
- In Vitro Models: Use competitive binding assays with radiolabeled LHRH in HEK293 cells expressing human LHRH receptors. Measure IC50 values and compare to native LHRH .
- In Vivo Models: Employ xenograft tumor models (e.g., prostate cancer) to assess tumor suppression efficacy. Include control groups receiving vehicle, native LHRH, and a known antagonist (e.g., leuprolide) .
- Data Normalization: Account for interspecies receptor variability (e.g., human vs. rodent LHRH receptors) by cross-referencing binding affinity data from multiple species .
Q. Advanced: How can contradictions in reported biological activity data be systematically analyzed?
Answer:
- Source Analysis: Compare experimental conditions (e.g., peptide concentration, assay pH, cell line provenance). For example, D-Trp’s stability varies under acidic vs. neutral conditions, affecting receptor binding .
- Statistical Frameworks: Apply multivariate regression to isolate variables (e.g., incubation time, temperature) contributing to outcome discrepancies .
- Meta-Analysis: Aggregate data from published studies using PRISMA guidelines, focusing on studies with standardized protocols (e.g., consistent use of acetate salt formulations) .
Q. Advanced: What computational approaches are suitable for studying its interaction with LHRH receptors?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate receptor-ligand interactions in explicit solvent (e.g., CHARMM36 force field) to analyze conformational changes induced by D-Trp substitution .
- Docking Studies: Use AutoDock Vina to predict binding poses, focusing on hydrogen bonding between Arg-Pro-Gly-NH2 and receptor active sites .
- Free Energy Calculations: Apply MM-PBSA to quantify binding energy differences between native LHRH and the synthetic analogue .
Q. Basic: How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing: Incubate lyophilized peptide at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and MS for deamidation or oxidation products (e.g., methionine sulfoxide formation) .
- Solution Stability: Assess pH-dependent stability (pH 3–7) using phosphate buffers. D-Trp’s chirality may reduce susceptibility to enzymatic degradation in serum-containing media .
Q. Advanced: What strategies are recommended for formulating mechanistic hypotheses about its species-specific activity?
Answer:
- Comparative Genomics: Align LHRH receptor sequences across species to identify residue variations in binding pockets (e.g., Tyr³⁵ in humans vs. Phe³⁵ in rodents) .
- Chimeric Receptor Studies: Engineer hybrid receptors (e.g., human/rodent) to isolate domains responsible for differential binding .
- Kinetic Analysis: Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd) across species, correlating with in vivo efficacy .
Q. Advanced: How can discrepancies between in vitro and in vivo efficacy be resolved?
Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolic clearance using LC-MS/MS. D-Trp may enhance proteolytic resistance compared to L-Trp .
- Metabolite Identification: Incubate the peptide with liver microsomes to identify major metabolites (e.g., hydrolysis at Ser-Tyr or Leu-Arg bonds) .
- Dose-Response Modeling: Apply Emax models to reconcile in vitro IC50 with in vivo effective doses, accounting for bioavailability limitations .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPONSCISKROOD-OYLNGHKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N18O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033427 | |
Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140194-24-7 | |
Record name | Triptorelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.